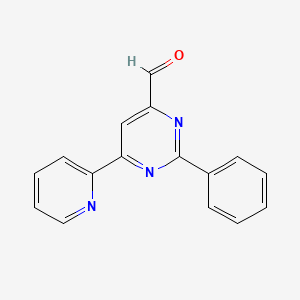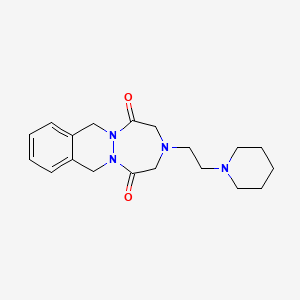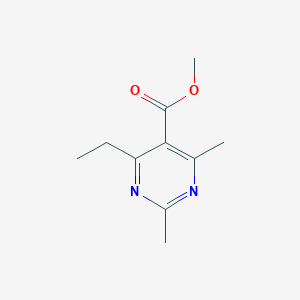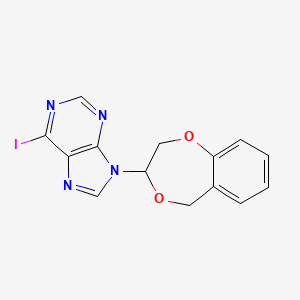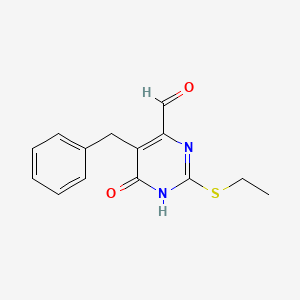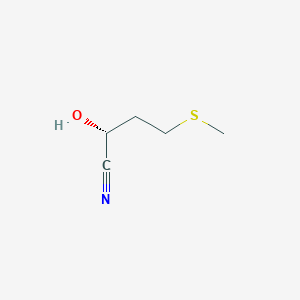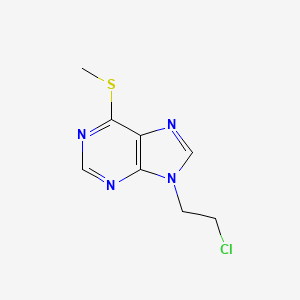
9H-Purine, 9-(2-chloroethyl)-6-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Purine, 9-(2-chloroethyl)-6-(methylthio)- is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a 2-chloroethyl group and a methylthio group attached to the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purine, 9-(2-chloroethyl)-6-(methylthio)- typically involves the introduction of the 2-chloroethyl and methylthio groups to the purine ring. One common method involves the reaction of 9H-purine with 2-chloroethanol and methylthiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
9H-Purine, 9-(2-chloroethyl)-6-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The chloroethyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
9H-Purine, 9-(2-chloroethyl)-6-(methylthio)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9H-Purine, 9-(2-chloroethyl)-6-(methylthio)- involves its interaction with specific molecular targets. The 2-chloroethyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to the inhibition of their function. The methylthio group may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-9H-purine: Similar structure but lacks the methylthio group.
9H-Purine, 2-chloro-9-phenyl-: Contains a phenyl group instead of the 2-chloroethyl group.
Uniqueness
9H-Purine, 9-(2-chloroethyl)-6-(methylthio)- is unique due to the presence of both the 2-chloroethyl and methylthio groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2846-81-3 |
|---|---|
Molecular Formula |
C8H9ClN4S |
Molecular Weight |
228.70 g/mol |
IUPAC Name |
9-(2-chloroethyl)-6-methylsulfanylpurine |
InChI |
InChI=1S/C8H9ClN4S/c1-14-8-6-7(10-4-11-8)13(3-2-9)5-12-6/h4-5H,2-3H2,1H3 |
InChI Key |
FAOCJACWXNUMFZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=NC2=C1N=CN2CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


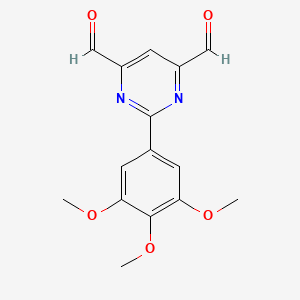
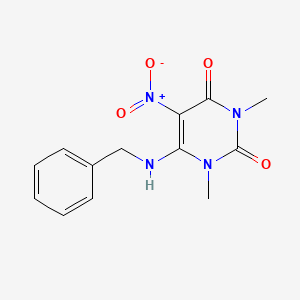
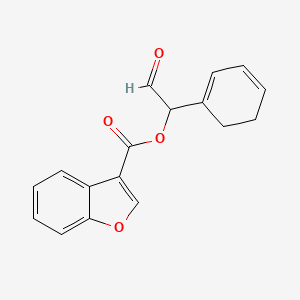
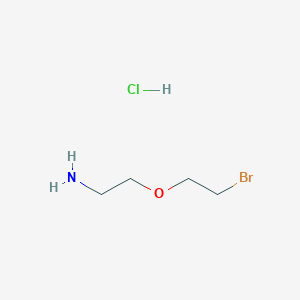
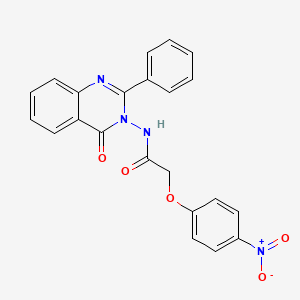
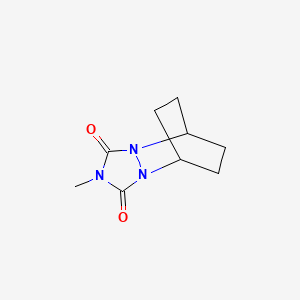
![4-(methylsulfanyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B12926860.png)
